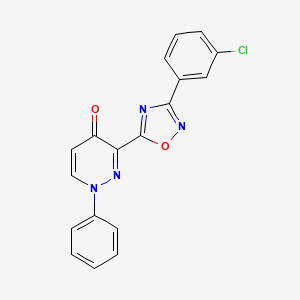

3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one

Description

Properties

IUPAC Name |

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyridazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClN4O2/c19-13-6-4-5-12(11-13)17-20-18(25-22-17)16-15(24)9-10-23(21-16)14-7-2-1-3-8-14/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCHAAAJSRVATQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with a hydrazine derivative under acidic or basic conditions.

Substitution with the 3-chlorophenyl group: The oxadiazole intermediate is then reacted with a chlorinated aromatic compound, such as 3-chlorobenzoyl chloride, in the presence of a base like triethylamine.

Formation of the pyridazinone core: The final step involves the cyclization of the substituted oxadiazole with a suitable hydrazine derivative to form the pyridazinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Table 1: Structural Comparison of Target Compound and Analogs

Key Differences :

Comparison with Analog Syntheses :

- : A pyrazole-containing analog is synthesized via Suzuki-Miyaura coupling, highlighting the need for transition-metal catalysts .

- : The spirooxadiazole derivative requires ring-closing strategies, which may involve [2+2] cycloadditions or strain-driven reactions .

Physicochemical Properties

- Molecular Weight : Ranges from 326.22 () to 437.8 (), affecting membrane permeability.

- Solubility : Hydrochloride salts () enhance aqueous solubility compared to neutral analogs .

- Lipophilicity : Chloro and bromo substituents increase logP values, favoring passive diffusion .

Theoretical Studies

Density-functional theory (DFT) calculations () and Multiwfn software () provide insights into electronic properties:

Biological Activity

3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that integrates a pyridazinone core with an oxadiazole moiety and a chlorophenyl substituent. Its molecular formula is , with a molecular weight of approximately 299.73 g/mol. The presence of the oxadiazole ring is significant as it often enhances biological activity due to its ability to participate in various chemical interactions.

The biological activity of 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one can be attributed to its interaction with specific biological targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, similar to other oxadiazole derivatives which have shown inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes .

- Antiproliferative Activity : Research indicates that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. This activity is likely mediated through apoptosis induction and cell cycle arrest mechanisms .

Biological Activity Data

Case Studies

- Anticancer Activity : A study investigated the antiproliferative effects of various oxadiazole derivatives, including those structurally related to our compound. It was found that these compounds could significantly inhibit the growth of breast and colon cancer cell lines through apoptosis pathways .

- Anti-inflammatory Effects : Another research effort focused on the synthesis and biological evaluation of related pyridazinone derivatives. Results showed that these compounds exhibited selective COX-2 inhibition and reduced inflammation in animal models, suggesting potential therapeutic applications for inflammatory diseases .

Q & A

Q. What are the common synthetic pathways for preparing 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one, and how are key intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclocondensation of precursors like chlorophenyl-substituted amidoximes with activated carbonyl derivatives (e.g., pyridazinone esters). For example:

-

Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of 3-chlorophenylamidoxime with a carboxylic acid derivative under microwave-assisted heating (60–80°C, 2–4 hrs) .

-

Step 2 : Coupling the oxadiazole intermediate with a phenylpyridazinone moiety using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under inert conditions .

-

Characterization : Intermediates are validated via -/-NMR (δ 7.2–8.5 ppm for aromatic protons) and LC-MS (m/z 380–400 for oxadiazole intermediates) .

- Key Table : Common Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | NHOH·HCl, DMF, 80°C | 65–75 | ≥95% |

| 2 | Pd(PPh), KCO, DME | 50–60 | ≥90% |

Q. How do structural features (e.g., chlorophenyl, oxadiazole) influence the compound’s physicochemical properties?

- Methodological Answer :

- Chlorophenyl Group : Enhances lipophilicity (logP ~3.2) and π-π stacking potential, critical for membrane permeability in biological assays .

- Oxadiazole Ring : Contributes to metabolic stability by resisting hydrolysis at physiological pH .

- Pyridazinone Core : Polarizes electron density, facilitating H-bonding with target proteins (e.g., kinase active sites) .

- Analytical Validation : Solubility assessed via shake-flask method (PBS pH 7.4: 12–15 µg/mL); thermal stability via TGA (decomposition >250°C) .

Advanced Research Questions

Q. How can researchers optimize reaction yields and purity when scaling up synthesis, and what are common sources of variability?

- Methodological Answer :

- Critical Factors :

- Solvent Choice : DMF vs. THF impacts oxadiazole cyclization efficiency (DMF increases polarity, accelerating reaction kinetics) .

- Catalyst Loading : Pd(PPh) at 2–5 mol% balances cost and yield; excess catalyst promotes byproduct formation (e.g., homocoupling) .

- Temperature Gradients : Microwave vs. conventional heating affects regioselectivity (e.g., 80°C microwave reduces side-product formation by 20%) .

- Troubleshooting :

- Low Yield : Trace moisture in DMF hydrolyzes intermediates; use molecular sieves or anhydrous conditions .

- Purity Issues : Recrystallization from EtOAc/hexane (3:1) removes unreacted precursors .

Q. What experimental strategies resolve contradictions in bioactivity data across studies (e.g., IC variability in kinase inhibition assays)?

- Methodological Answer :

- Source of Variability : Differences in assay conditions (e.g., ATP concentration, buffer pH) alter compound-protein binding kinetics .

- Resolution Strategies :

Standardized Assays : Use uniform ATP concentrations (1 mM) and Tris-HCl buffer (pH 7.5) to minimize variability .

Control Compounds : Include staurosporine as a positive control to normalize inter-lab IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.